rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride, trans
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Description
Rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride, trans, commonly known as trans-4-Hydroxy-L-proline (Hyp), is an amino acid derivative that has gained significant attention in recent years due to its potential applications in various fields of scientific research. Hyp is a chiral molecule that exists in two enantiomeric forms, namely L- and D-Hyp. In
Scientific Research Applications
Catalytic Applications
A series of amine–imine bidentate ligands based on a trans-2,5-disubstituted pyrrolidine and pyridine moieties, including structures similar to rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride, have been prepared and utilized in palladium-catalyzed allylic alkylation reactions. These ligands acted as effective catalyst precursors, with variations in the electronic and structural characteristics of the ligands influencing the reaction's rate and stereochemical outcomes. This highlights their utility in asymmetric synthesis processes, offering a pathway to synthesize enantioenriched products through modifications of ligand structures (Chen et al., 2009).
Synthetic Applications
In another study, a cobalt(III)-mediated synthesis method was developed to create rac-2-(nitromethyl)ornithine from ornithine, demonstrating a novel application of transition metal chemistry in the synthesis of complex amino acids. This method involves a multi-step transformation that includes the use of cobalt template chemistry, highlighting the versatility of rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride-like structures in facilitating the synthesis of biologically relevant molecules (Butler et al., 2002).
Environmental Applications
Metal complexes containing bis-pyridyl-bis-amine ligands, structurally related to rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride, have been synthesized and shown to be effective in the removal of dyes from water. These complexes demonstrate how ligand design can influence the formation of metal-organic structures capable of addressing environmental challenges, such as water purification (Wu & Chen, 2018).
Materials Science Applications
The study of chiral metal complexes incorporating ligands based on rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride and similar molecules has provided insights into their unusual terdentate behavior. This research not only contributes to our understanding of ligand-metal interactions but also has implications for the development of new materials with specific optical or electronic properties (Fenton et al., 1991).
properties
IUPAC Name |
(2S,3R)-2-pyridin-4-yloxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c10-8-3-6-12-9(8)7-1-4-11-5-2-7;;/h1-2,4-5,8-9H,3,6,10H2;2*1H/t8-,9+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRFADJLACMYDW-BPRGXCPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-Pyridin-4-yloxolan-3-amine;dihydrochloride |
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